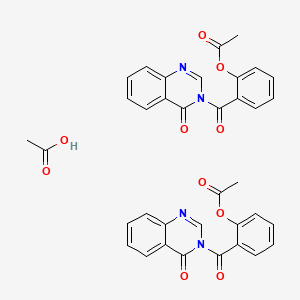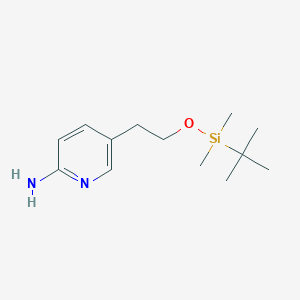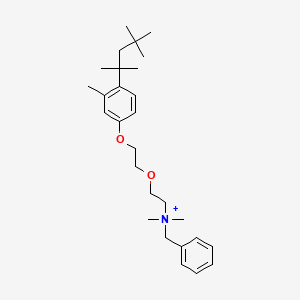![molecular formula C6H7BN4O2 B12819507 (2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a boronic acid group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. For instance, the reaction of 2-aminopyridine with a nitrile in the presence of an oxidizing agent such as sodium hypochlorite or manganese dioxide can yield the desired triazolo[1,5-a]pyridine scaffold .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. These methods allow for better control over reaction conditions, improved safety, and scalability. Additionally, the use of heterogeneous catalysts can enhance the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, manganese dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of inhibitors targeting enzymes such as Janus kinases (JAK1, JAK2) and other kinases involved in disease pathways.
Material Science: It is utilized in the design of light-emitting materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Mecanismo De Acción
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyridine: Another structural isomer with different biological activities and applications.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which allows for versatile functionalization through coupling reactions. This makes it a valuable building block for the synthesis of complex molecules with diverse biological activities.
Propiedades
Fórmula molecular |
C6H7BN4O2 |
|---|---|
Peso molecular |
177.96 g/mol |
Nombre IUPAC |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H,(H2,8,10) |
Clave InChI |
NBHXVGSRKRHFCP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CN2C1=NC(=N2)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)

![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)

![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)

![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)



![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)

